molecular formula C11H13BrFNO B13604983 4-[(4-Bromo-3-fluorophenyl)oxy]piperidine

4-[(4-Bromo-3-fluorophenyl)oxy]piperidine

Cat. No.: B13604983
M. Wt: 274.13 g/mol
InChI Key: ZEUNPAXLYBQKIF-UHFFFAOYSA-N
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Description

4-(4-bromo-3-fluorophenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the 4-position and a fluorine atom at the 3-position on the phenoxy ring, which is attached to the piperidine moiety. The molecular formula of 4-(4-bromo-3-fluorophenoxy)piperidine is C11H13BrFNO, and it has a molecular weight of 274.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-3-fluorophenoxy)piperidine typically involves the nucleophilic substitution reaction of 4-bromo-3-fluorophenol with piperidine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for 4-(4-bromo-3-fluorophenoxy)piperidine may involve continuous flow reactions, which offer advantages in terms of scalability, efficiency, and safety. For example, a continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities within minutes .

Chemical Reactions Analysis

Types of Reactions

4-(4-bromo-3-fluorophenoxy)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted piperidine derivatives with various functional groups.

    Oxidation: Piperidinones.

    Reduction: Reduced piperidine derivatives.

Scientific Research Applications

4-(4-bromo-3-fluorophenoxy)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromo-2-fluorophenoxy)piperidine
  • 3-(4-bromo-2-fluorophenoxy)piperidine
  • 4-(3-fluorophenoxy)piperidine hydrochloride

Uniqueness

4-(4-bromo-3-fluorophenoxy)piperidine is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and selectivity towards certain molecular targets .

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

4-(4-bromo-3-fluorophenoxy)piperidine

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-9(7-11(10)13)15-8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2

InChI Key

ZEUNPAXLYBQKIF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC(=C(C=C2)Br)F

Origin of Product

United States

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